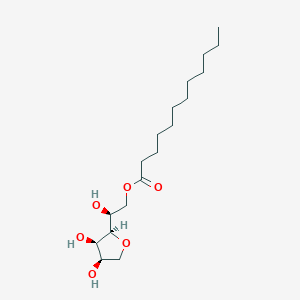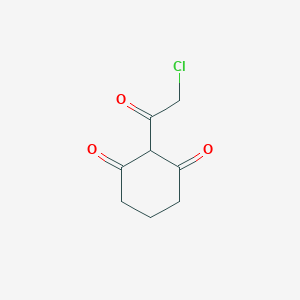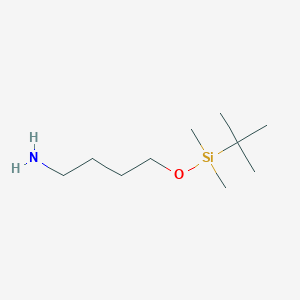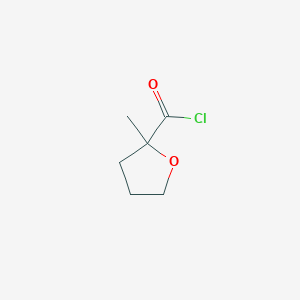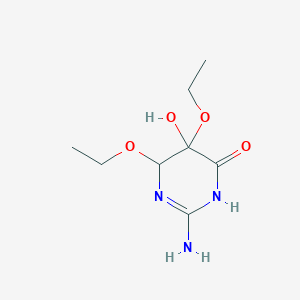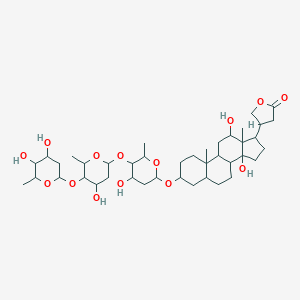
Dihydrodigoxin
Overview
Description
Dihydrodigoxin is a metabolite of digoxin, a well-known cardiac glycoside used in the treatment of heart conditions such as atrial fibrillation and heart failure . This compound is formed through the reduction of digoxin, primarily by the action of gut bacteria . This compound is of interest due to its role in the metabolism and pharmacokinetics of digoxin.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrodigoxin is typically synthesized through the reduction of digoxin. This reduction can be achieved using various chemical reducing agents or through microbial reduction. The reaction conditions often involve mild temperatures and neutral pH to maintain the integrity of the glycoside structure .
Industrial Production Methods: Industrial production of this compound involves the use of microbial cultures, specifically Eubacterium lentum, which is known to reduce digoxin to this compound . This biotransformation process is carried out in controlled fermentation systems to ensure high yield and purity of the product.
Types of Reactions:
Reduction: The primary reaction this compound undergoes is the reduction of digoxin.
Hydrolysis: this compound can undergo hydrolysis to form digoxigenin bisdigitoxoside and other metabolites.
Oxidation: Although less common, this compound can be oxidized back to digoxin under specific conditions.
Common Reagents and Conditions:
Reducing Agents: Chemical reducing agents such as sodium borohydride or microbial cultures like Eubacterium lentum.
Hydrolysis Conditions: Acidic or enzymatic conditions can facilitate the hydrolysis of this compound.
Major Products Formed:
Digoxigenin Bisdigitoxoside: A major hydrolysis product of this compound.
Digoxin: Can be reformed through oxidation.
Scientific Research Applications
Dihydrodigoxin has several applications in scientific research:
Pharmacokinetics: Studying the metabolism of digoxin and its interaction with gut microbiota.
Drug Development: Understanding the biotransformation of cardiac glycosides for the development of new therapeutic agents.
Microbial Metabolism: Investigating the role of gut bacteria in drug metabolism and its implications for personalized medicine.
Mechanism of Action
Dihydrodigoxin, like digoxin, interacts with the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) enzyme in cardiac cells . This interaction inhibits the enzyme, leading to an increase in intracellular sodium levels. Consequently, the sodium-calcium exchanger is affected, resulting in increased intracellular calcium levels, which enhances myocardial contractility . this compound is less potent than digoxin and is considered cardioinactive .
Comparison with Similar Compounds
Digoxin: The parent compound from which dihydrodigoxin is derived.
Digitoxin: Another cardiac glycoside with a similar structure and function.
Digoxigenin Bisdigitoxoside: A hydrolysis product of this compound.
Comparison:
Potency: this compound is less potent than digoxin and digitoxin.
Pharmacokinetics: this compound has different pharmacokinetic properties due to its reduced activity and formation through metabolism.
This compound’s unique role as a metabolite of digoxin highlights its importance in understanding the pharmacokinetics and metabolism of cardiac glycosides. Its interactions with gut microbiota and implications for drug metabolism make it a valuable compound in scientific research.
Properties
IUPAC Name |
4-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h19-31,33-38,42-45,47-48H,6-18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVJGQUFXQMOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8CC(=O)OC8)O)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967441 | |
| Record name | 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-12,14-dihydroxycardanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5297-10-9 | |
| Record name | 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-12,14-dihydroxycardanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cardanolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydrodigoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041879 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
